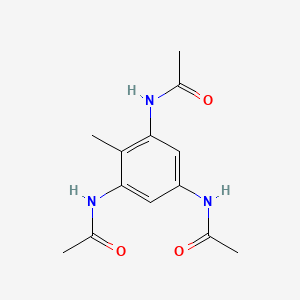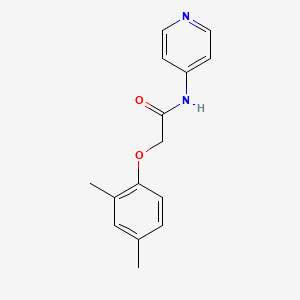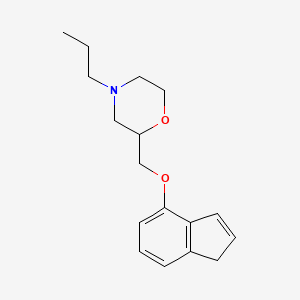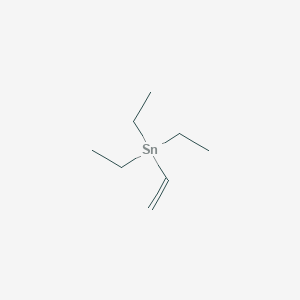
2,4,6-Triacetamidotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triacetamidotoluene is an organic compound that belongs to the class of aromatic amides It is derived from toluene, where three acetamido groups are substituted at the 2, 4, and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triacetamidotoluene typically involves the acylation of 2,4,6-triaminotoluene. The process begins with the nitration of toluene to form 2,4,6-trinitrotoluene, which is then reduced to 2,4,6-triaminotoluene. The final step involves the acylation of 2,4,6-triaminotoluene with acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The nitration and reduction steps are carried out in large reactors, and the acylation step is performed using continuous flow techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4,6-Triacetamidotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-triaminotoluene.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields 2,4,6-triaminotoluene.
Substitution: Results in various substituted aromatic compounds.
科学的研究の応用
2,4,6-Triacetamidotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Triacetamidotoluene involves its interaction with molecular targets such as enzymes and proteins. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene: A well-known explosive with different functional groups.
2,4,6-Triaminotoluene: A precursor in the synthesis of 2,4,6-Triacetamidotoluene.
2,4,6-Tribromophenol: Another aromatic compound with bromine substituents.
Uniqueness
This compound is unique due to its specific arrangement of acetamido groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
55470-90-1 |
|---|---|
分子式 |
C13H17N3O3 |
分子量 |
263.29 g/mol |
IUPAC名 |
N-(3,5-diacetamido-4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-7-12(15-9(3)18)5-11(14-8(2)17)6-13(7)16-10(4)19/h5-6H,1-4H3,(H,14,17)(H,15,18)(H,16,19) |
InChIキー |
VFGJMNPXPQRBBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)

![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)




